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Compound of Interest

Compound Name: 1,1,1-Trichloro-2,2-difluoroethane

Cat. No.: B13422259 Get Quote

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1-Trichloro-2,2-
difluoroethane

Introduction
1,1,1-Trichloro-2,2-difluoroethane (CCl₃CHF₂) is a hydrochlorofluorocarbon (HCFC)

belonging to the HCFC-122 isomer group. As with other HCFCs, its production and use have

been regulated under the Montreal Protocol due to its ozone-depleting potential.[1][2][3]

Primarily, HCFC-122 isomers serve as chemical intermediates in the synthesis of other

fluorochemicals, such as HCFC-123 and HCFC-124.[4] This guide provides a detailed

examination of the prevalent synthesis and purification methodologies for 1,1,1-Trichloro-2,2-
difluoroethane, intended for researchers and professionals in chemical development.

The synthesis of trichlorodifluoroethanes often results in a mixture of isomers, necessitating

robust purification methods to isolate the desired compound. Understanding the distinct

physical properties of these isomers is fundamental to developing effective separation

protocols.
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Property
1,1,1-Trichloro-2,2-
difluoroethane
(HCFC-122a)

1,1,2-Trichloro-1,2-
difluoroethane
(HCFC-122b)

1,2,2-Trichloro-1,1-
difluoroethane
(HCFC-122)

CAS Number 354-12-1[5] 354-15-4[6] 354-21-2[7]

Molecular Formula C₂HCl₃F₂[5] C₂HCl₃F₂[6] C₂HCl₃F₂[7]

Molecular Weight 169.38 g/mol [5][8] 169.38 g/mol [6] 169.38 g/mol [7]

Boiling Point
~72°C (for a related

isomer)[9]

Data not readily

available
~74.8°C[7]

Note: Specific boiling point data for 1,1,1-Trichloro-2,2-difluoroethane is not consistently

available in the provided search results; data for related isomers is used to illustrate the

principle of separation by distillation.

Synthesis Methodologies
The industrial production of 1,1,1-Trichloro-2,2-difluoroethane and its isomers typically

involves the chlorination of a difluoroethane precursor or the fluorination of a trichloroethane

precursor. The choice of starting material and reaction conditions is critical for maximizing the

yield of the desired isomer.

Free Radical Chlorination of 1,1-Difluoroethane
Derivatives
A common synthetic approach involves the chlorination of a less-chlorinated fluoroethane. For

instance, a process for producing the related compound 1,1,2-trichloro-2,2-difluoroethane

involves contacting 1,1-difluoroethylene with a chlorinating agent in the presence of a free-

radical initiator.[10] A similar principle can be applied to produce 1,1,1-trichloro-2,2-
difluoroethane.

The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV)

light or a chemical initiator. The process must be carefully controlled to prevent over-

chlorination, which would result in products like tetrachlorodifluoroethane (CFC-112).[10]

Experimental Protocol: Liquid-Phase Photochlorination
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Reactor Setup: A jacketed glass reactor equipped with a UV lamp, a gas inlet tube, a

condenser, and a mechanical stirrer is charged with the starting material, such as 1,1-

dichloro-2,2-difluoroethane.

Initiation: The reaction mixture is cooled to a controlled temperature (e.g., 10-20°C), and the

UV lamp is activated to initiate the formation of chlorine radicals from the chlorine gas feed.

Reaction: Chlorine gas is bubbled through the liquid phase at a controlled rate. The reaction

is exothermic and requires efficient cooling to maintain a constant temperature, which

influences the selectivity of the chlorination.

Monitoring: The reaction progress is monitored in real-time using in-line Gas

Chromatography (GC) to track the consumption of the starting material and the formation of

the desired product and byproducts.

Termination: Once the desired conversion is achieved, the chlorine feed and the UV source

are turned off. The reactor is then purged with an inert gas like nitrogen to remove dissolved

HCl and unreacted chlorine.

Causality Behind Experimental Choices:

Low Temperature: Suppresses over-chlorination and reduces the formation of undesired

byproducts by decreasing the rate of subsequent chlorination reactions.

UV Initiation: Provides the energy to break the Cl-Cl bond, creating the chlorine radicals

necessary to start the chain reaction, without requiring high temperatures that could lead to

decomposition.

Molar Ratio Control: Carefully controlling the molar ratio of chlorine to the organic substrate

is crucial. A lower chlorine ratio minimizes the formation of more highly chlorinated products.

[11]

Catalytic Fluorination of Polychlorinated Ethanes
Another viable pathway is the fluorination of a suitable polychlorinated ethane, such as

pentachloroethane (CHCl₂CCl₃), using anhydrous hydrogen fluoride (HF). This is a gas-phase

reaction carried out at elevated temperatures over a fluorination catalyst.
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Catalysts for this process are typically based on chromium, often with co-catalysts to enhance

activity and selectivity.[12][13] The reaction involves the sequential replacement of chlorine

atoms with fluorine atoms.

Typical Reaction Conditions

Parameter Value Range Rationale

Temperature 150 - 350°C[12]

Provides activation energy for

the Cl/F exchange;

temperature affects selectivity.

Pressure 0.1 - 1.1 MPa[12]
Influences residence time and

can affect catalyst lifetime.

Catalyst
Chromium-based (e.g., Cr₂O₃),

often activated with HF.[12][13]

Provides an active surface for

the halogen exchange

reaction.

HF:Organic Ratio 2:1 to 40:1 (molar)[12]

A high excess of HF drives the

reaction towards higher

degrees of fluorination.

Process Flow for Synthesis
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Synthesis Stage
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Caption: Generalized workflow for the synthesis of HCFC-122a.

Purification and Isomer Separation
The crude product from the synthesis reactor is a mixture containing the target 1,1,1-Trichloro-
2,2-difluoroethane, its isomers (like 1,2,2-trichloro-1,1-difluoroethane), unreacted starting

materials, and acidic byproducts such as HCl and HF.

Removal of Acidic Byproducts
The first purification step is the removal of corrosive acidic gases.

Water/Alkali Scrubbing: The crude gas stream is passed through a series of scrubbing

towers. A water wash removes the bulk of the HCl and HF, followed by a dilute alkali (e.g.,

NaOH or KOH) wash to neutralize any remaining acidic components.

Phase Separation: In some processes, particularly those using a large excess of HF, the

product mixture can be cooled, leading to separation into an organic phase (containing the
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HCFCs) and an HF-rich phase. This allows for the recovery and recycling of unreacted HF.

[14]

Fractional Distillation
The primary method for separating the organic components is fractional distillation, which

exploits the differences in their boiling points.

Multi-Column Distillation: A train of distillation columns is typically used. The first column may

remove light ends (more volatile components like unreacted starting materials). Subsequent

columns are designed to separate the target isomer from its close-boiling isomers.

Azeotropic Considerations: The presence of azeotropes (mixtures that boil at a constant

temperature) can complicate separation. In such cases, extractive distillation, where a

solvent is added to alter the relative volatilities of the components, may be employed.[15]

Experimental Protocol: Laboratory-Scale Fractional Distillation

Apparatus: A multi-tray distillation column (e.g., a Vigreux or packed column) is assembled

with a reboiler, condenser, and reflux head.

Charge: The neutralized and dried organic mixture is charged to the reboiler.

Operation: The mixture is heated to boiling. The vapor passes up the column and is

condensed at the top. A portion of the liquid (reflux) is returned to the column to improve

separation efficiency, while the remainder (distillate) is collected.

Fraction Collection: Fractions are collected at different temperature plateaus, corresponding

to the boiling points of the individual components.

Analysis: Each fraction is analyzed by GC to determine its composition and purity.

Causality Behind Experimental Choices:

High-Efficiency Column: A column with a high number of theoretical plates is necessary to

separate components with close boiling points, such as isomers.
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Reflux Ratio: A high reflux ratio increases the purity of the distillate but reduces the

throughput. The optimal ratio is a balance between desired purity and processing time.

Purification Workflow Diagram
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Purification & Separation Workflow
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Caption: Step-by-step process for purifying crude HCFC-122a.
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Quality Control and Analytical Methods
Ensuring the purity of the final product is paramount. Gas Chromatography (GC) is the

standard analytical technique for this purpose.

Instrumentation: A GC system equipped with a suitable capillary column (e.g., a GS-

GASPRO) is used for separation.[16]

Detection:

Mass Spectrometry (GC-MS): Provides definitive identification of the main component and

any impurities by comparing their mass spectra to library data.[16]

Electron Capture Detector (GC-ECD): Offers high sensitivity for halogenated compounds,

making it ideal for detecting trace-level impurities.[17]

Quantification: The percentage purity is determined by integrating the peak areas of all

components in the chromatogram. An internal or external standard method is used for

accurate quantification.

Conclusion
The synthesis of 1,1,1-Trichloro-2,2-difluoroethane is a multi-step process that requires

precise control over reaction conditions to achieve high selectivity. The co-production of

isomers is a significant challenge, making efficient purification, primarily through fractional

distillation, a critical part of the manufacturing process. Rigorous analytical quality control,

predominantly using gas chromatography, is essential to verify the identity and purity of the

final product, ensuring it meets the specifications required for its use as a chemical

intermediate.

References
1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure. (n.d.).
Process for preparing 1,1,1-trifluoro-2,2-dichloroethane. (1990). Google Patents.
Process for the manufacture of HCFC-123 and/or HCFC-122. (n.d.). Google Patents.
Ethane, 1,1,1-trichloro-2,2-difluoro-. (n.d.). PubChem.
1,1,2-Trichloro-1,2-difluoroethane. (n.d.). PubChem.
Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://gcms.cz/labrulez-bucket-strapi-h3hsga3/paper/APP_17640_DeterminationCFCsHCFC_FINAL.pdf
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/paper/APP_17640_DeterminationCFCsHCFC_FINAL.pdf
https://www.pnnl.gov/main/publications/external/technical_reports/pnnl-16813.pdf
https://www.benchchem.com/product/b13422259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13422259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.
Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.
Process for the purification of 1,1-difluoroethane. (1998). Google Patents.
Process for the production of 1,1,2-trichloro-2,2-difluoroethane. (1985). European Patent
Office.
Lickley, M., et al. (2024). Bayesian modeling of HFC production pipeline suggests growth in
unreported CFC by-product and feedstock production. Nature Communications.
Process for isomerizing 1,1,2-trichlorotrifluoroethane. (1994). Google Patents.
Global Overview of HCFC, HFC, and HFO/HCFO Production. (2022). Regulations.gov.
Industrial Process Refrigeration and the Phaseout of HCFC-22. (n.d.). U.S. Environmental
Protection Agency.
HCFC Task Force Report. (2003). Montreal Protocol on Substances that Deplete the Ozone
Layer.
Ozone-Depleting Substances. (n.d.). U.S. Environmental Protection Agency.
Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air:
Implications for HFCs and HCFCs as dating tracers. (2025). ResearchGate.
Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial
Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD). (n.d.).
Pacific Northwest National Laboratory.
ROADMAP FOR PHASE-OUT OF HCFCs IN INDIA. (2009). Ministry of Environment, Forest
and Climate Change, India.
Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding
for Article 5 countries. (n.d.). United Nations Industrial Development Organization (UNIDO).
Halocarbon Refrigerant Detection Methods. (n.d.). Defense Technical Information Center.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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